N-cyclobutyl-3-fluoro-4-methoxyaniline
Description
N-cyclobutyl-3-fluoro-4-methoxyaniline is a substituted aniline derivative characterized by a cyclobutyl group attached to the nitrogen atom, a fluorine substituent at the 3-position, and a methoxy group at the 4-position of the aromatic ring. Such substitutions are common in agrochemicals and pharmaceuticals, where fine-tuning of steric and electronic effects is critical for activity .
For instance, analogous compounds like flutolanil (a benzamide fungicide) and methoprotryne (a triazine herbicide) highlight the importance of substituent positioning and functional groups in determining biological efficacy .
Properties
IUPAC Name |
N-cyclobutyl-3-fluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-5-9(7-10(11)12)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWAHFEXYRBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801266708 | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247082-60-5 | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247082-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclobutyl-3-fluoro-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801266708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-3-fluoro-4-methoxyaniline typically involves the following steps:
N-alkylation: The starting material, 3-fluoro-4-methoxyaniline, undergoes N-alkylation with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Scientific Research Applications
N-cyclobutyl-3-fluoro-4-methoxyaniline has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Chemical Biology: The compound serves as a probe to study enzyme-substrate interactions and receptor binding.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-cyclobutyl-3-fluoro-4-methoxyaniline depends on its specific application. In pharmaceutical research, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards molecular targets. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-cyclobutyl-3-fluoro-4-methoxyaniline with structurally related compounds from the provided evidence, focusing on substituent patterns and inferred properties:
Key Observations:
Substituent Effects: The fluoro group in this compound enhances electronegativity and may improve metabolic stability compared to non-halogenated analogs. This contrasts with flutolanil, where the trifluoromethyl group increases lipophilicity and target binding . The methoxy group at the 4-position likely improves solubility relative to purely hydrophobic substituents, similar to methoprotryne’s methoxypropyl chain .
Cyclobutyl vs.
Biological Relevance :
- While this compound lacks direct pesticidal data, its structural analogs (e.g., flutolanil, cyprofuram) demonstrate that nitrogen-linked cyclic groups and halogenation are critical for fungicidal activity.
Research Findings and Limitations
- Theoretical Predictions : Density-functional thermochemistry studies (e.g., Becke’s hybrid functionals) could model the compound’s electronic structure and reactivity, aiding in predicting its stability and interaction with biological targets .
- Experimental Gaps: No empirical data (e.g., spectroscopic, thermodynamic) is available in the provided evidence. Further synthesis and testing are required to validate hypotheses about its applications.
Biological Activity
N-cyclobutyl-3-fluoro-4-methoxyaniline is a compound of significant interest in pharmaceutical research due to its potential biological activity. This article explores its applications, mechanisms of action, and comparative analysis with related compounds, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclobutyl Group : Provides steric hindrance, influencing the compound's conformation.
- Fluorine Atom : Enhances metabolic stability and may influence binding affinity.
- Methoxy Group : Increases lipophilicity, affecting the compound's interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The specific mechanisms can vary based on its application in drug development, particularly in targeting neurological and inflammatory disorders. The compound may act as an inhibitor or modulator of specific pathways, leveraging its unique structural properties to enhance efficacy against targeted biological molecules.
Applications in Pharmaceutical Research
This compound is utilized in various domains:
- Drug Development : Serves as an intermediate in synthesizing potential drug candidates aimed at treating neurological and inflammatory conditions.
- Chemical Biology : Acts as a probe for studying enzyme-substrate interactions and receptor binding dynamics.
- Material Science : Contributes to developing novel materials with specific electronic and optical properties.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar aniline derivatives to highlight its unique properties.
This compound demonstrates superior metabolic stability and lipophilicity due to the combination of its substituents, making it a valuable candidate in pharmacological design.
Case Studies and Research Findings
Research has highlighted the effectiveness of this compound in various assays:
- Antibacterial Activity : Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated promising results in inhibiting tumor growth, particularly in xenograft models for cancers associated with anaplastic lymphoma kinase (ALK) mutations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
